molecular formula C32H58O4Pb B14137055 Lead(2+) (Z)-hexadec-9-enoate CAS No. 90388-15-1

Lead(2+) (Z)-hexadec-9-enoate

Cat. No.: B14137055
CAS No.: 90388-15-1
M. Wt: 714 g/mol
InChI Key: SAHXWAXNVXDWCT-ATMONBRVSA-L
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Description

Lead(2+) (Z)-hexadec-9-enoate is an organometallic compound where lead is coordinated with a fatty acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(2+) (Z)-hexadec-9-enoate can be synthesized through the reaction of lead(II) acetate with hexadec-9-enoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate acts as a lead source, while hexadec-9-enoic acid provides the fatty acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the hexadec-9-enoate moiety.

    Substitution: The lead center can participate in substitution reactions where ligands around the lead ion are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the double bond.

    Nucleophiles: Various nucleophiles, including halides and thiols, can react with the lead center under mild conditions.

Major Products:

    Oxidation Products: Oxidation of the double bond can lead to the formation of epoxides or diols.

    Substitution Products: Substitution reactions can yield lead complexes with different ligands, depending on the nucleophile used.

Scientific Research Applications

Lead(2+) (Z)-hexadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in certain organic reactions.

    Biology: Research is ongoing to explore its potential as an antimicrobial agent due to the toxic effects of lead on microorganisms.

    Medicine: While lead compounds are generally toxic, derivatives like this compound are studied for their potential use in targeted drug delivery systems.

    Industry: It is used in the production of specialized coatings and materials with unique properties.

Mechanism of Action

The mechanism of action of Lead(2+) (Z)-hexadec-9-enoate involves its interaction with biological molecules and cellular structures. The lead ion can bind to thiol groups in proteins, disrupting their function. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

    Lead(2+) acetate: Another lead compound with similar coordination chemistry but different applications.

    Lead(2+) stearate: A lead fatty acid derivative with a saturated fatty acid moiety.

    Lead(2+) oleate: Similar to Lead(2+) (Z)-hexadec-9-enoate but with a different unsaturated fatty acid.

Uniqueness: this compound is unique due to its specific fatty acid moiety, which imparts distinct chemical and physical properties. Its unsaturated bond allows for additional chemical modifications, making it versatile for various applications.

Properties

CAS No.

90388-15-1

Molecular Formula

C32H58O4Pb

Molecular Weight

714 g/mol

IUPAC Name

(Z)-hexadec-9-enoate;lead(2+)

InChI

InChI=1S/2C16H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;

InChI Key

SAHXWAXNVXDWCT-ATMONBRVSA-L

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2]

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

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